molecular formula C10H16O4 B3049143 Dimethyl 2,5-dimethylhex-2-enedioate CAS No. 19550-59-5

Dimethyl 2,5-dimethylhex-2-enedioate

Cat. No. B3049143
CAS RN: 19550-59-5
M. Wt: 200.23 g/mol
InChI Key: ZXXDDSPXEBOXDR-FNORWQNLSA-N
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Description

Dimethyl 2,5-dimethylhex-2-enedioate is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23200 .


Molecular Structure Analysis

The molecular structure of Dimethyl 2,5-dimethylhex-2-enedioate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Dimethyl 2,5-dimethylhex-2-enedioate has a density of 1.03g/cm3 and a boiling point of 237.6ºC at 760 mmHg . The melting point is not available . The flash point is 106.6ºC .

Scientific Research Applications

Organocatalytic Applications

The compound dimethyl 2,5-dimethyl-2-hexenedioate has been used in organocatalysis. A study by Matsuoka et al. (2011) demonstrated the highly selective tail-to-tail dimerization of methyl methacrylate using an N-heterocyclic carbene catalyst, resulting in the formation of dimethyl 2,5-dimethyl-2-hexenedioate. This reaction exhibited an E/Z ratio of 95:5 with an 86% isolated yield, showcasing the compound's relevance in synthetic organic chemistry (Matsuoka et al., 2011).

Electrosynthesis

In the field of electrosynthesis, dimethyl 2,5-dimethylhex-2-enedioate has been a product of the electrochemical reduction of certain dibromides. Brown et al. (1984) investigated the electrochemical reductions of various dibromides, leading to the formation of compounds like 2,5-dimethylhex-3-ene, of which dimethyl 2,5-dimethylhex-2-enedioate is a derivative. This study highlights the compound's role in the study of reduction potentials and product distributions in organic electrochemistry (Brown et al., 1984).

Silver-Induced Coupling Reactions

Dimethyl 2,5-dimethylhex-2-enedioate also appears in silver-induced coupling reactions. Della and Kendall (1969) explored the reaction of methyl 4-bromobut-2-enoate and silver, resulting in products including dimethyl octa-trans-2,trans-6-dienedioate and dimethyl 5-vinylhex-trans-2-enedioate, closely related to dimethyl 2,5-dimethylhex-2-enedioate. These findings are significant for understanding the chemical behavior of silver in organic synthesis (Della & Kendall, 1969).

Combustion Chemistry

In combustion chemistry, studies have focused on the combustion behavior of compounds like 2,5-dimethylhexane, a structural relative of dimethyl 2,5-dimethylhex-2-enedioate. Sarathy et al. (2014) presented experimental data for the oxidation of 2,5-dimethylhexane under various conditions, offering insights into the oxidation behavior and reactivity of similarly structured compounds (Sarathy et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dimethyl-2,5-hexanediol, indicates that it causes serious eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name

dimethyl (E)-2,5-dimethylhex-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5,8H,6H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXDDSPXEBOXDR-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C(\C)/C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,5-dimethylhex-2-enedioate

CAS RN

19550-59-5
Record name NSC157584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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